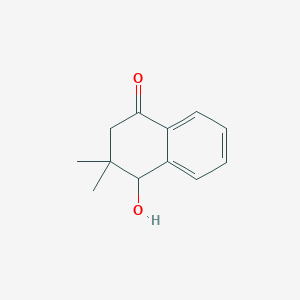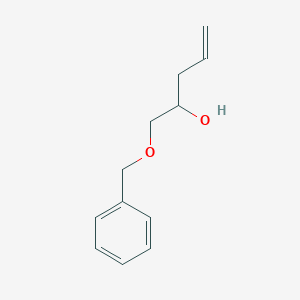
2,6-Dichlorochalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichlorochalcone is an organic compound belonging to the chalcone family, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the aromatic ring. Chalcones are a class of compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications. The molecular formula of this compound is C15H10Cl2O, and it has a molecular weight of 277.15 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorochalcone typically involves the Claisen-Schmidt condensation reaction between 2,6-dichlorobenzaldehyde and acetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of heterogeneous catalysts such as potassium carbonate or basic alumina can further improve the reaction efficiency and selectivity .
化学反应分析
Types of Reactions
2,6-Dichlorochalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diketones.
Reduction: Formation of dihydrochalcone derivatives.
Substitution: Formation of substituted chalcone derivatives with various functional groups.
科学研究应用
作用机制
The mechanism of action of 2,6-Dichlorochalcone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
相似化合物的比较
2,6-Dichlorochalcone can be compared with other chalcone derivatives such as:
2,4-Dichlorochalcone: Similar structure but with chlorine atoms at the 2 and 4 positions.
4,4’-Dichlorochalcone: Chlorine atoms at the 4 positions on both aromatic rings.
2,4,6-Trichlorochalcone: Contains three chlorine atoms, leading to enhanced biological activity but increased toxicity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other chalcone derivatives .
属性
CAS 编号 |
59826-46-9 |
|---|---|
分子式 |
C15H10Cl2O |
分子量 |
277.1 g/mol |
IUPAC 名称 |
(E)-3-(2,6-dichlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ |
InChI 键 |
DBXDWKVTMRWZDM-MDZDMXLPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B8740375.png)



![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]imidazole](/img/structure/B8740385.png)






